molecular formula C13H18N2O4S B11026112 N-cycloheptyl-4-nitrobenzenesulfonamide

N-cycloheptyl-4-nitrobenzenesulfonamide

Cat. No.: B11026112
M. Wt: 298.36 g/mol
InChI Key: LHYIYPTWWIELKS-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Contemporary Chemical Research

The sulfonamide group (-SO₂NHR) is a cornerstone in modern medicinal and materials chemistry due to its unique combination of chemical and physical properties. openaccesspub.org This functional group is a key structural motif in a wide range of biologically active compounds. openaccesspub.org The initial discovery of the antibacterial properties of sulfonamides, such as Prontosil, in the 1930s revolutionized medicine, providing the first effective systemic treatments for bacterial infections and paving the way for the antibiotic era. wikipedia.orgresearchgate.net

Beyond their well-established antibacterial roles, sulfonamide derivatives have been developed to treat a multitude of other conditions. openaccesspub.org For instance, they are integral to diuretics, hypoglycemic agents, and anticonvulsants. openaccesspub.orgwikipedia.org In contemporary drug discovery, the sulfonamide scaffold is continually explored for new therapeutic applications, including antiviral, antifungal, and anticancer agents. nih.gov The enduring importance of this scaffold lies in its ability to act as a versatile building block, allowing for the synthesis of diverse molecular libraries with a wide spectrum of biological activities. openaccesspub.org

Historical Context and Evolution of Nitrobenzenesulfonamide Chemistry

The history of nitrobenzenesulfonamide chemistry is intrinsically linked to the broader development of organic synthesis and the quest for novel functional molecules. The nitration of aromatic compounds, a fundamental reaction in organic chemistry, provides the synthetic entry point to nitroaromatic compounds. nih.gov The subsequent conversion of these nitroaromatics into sulfonyl chlorides, followed by reaction with amines, has been a classical approach to synthesizing N-substituted nitrobenzenesulfonamides. mdpi.com

Early research into nitrobenzenesulfonamides was often driven by their utility as intermediates in the synthesis of dyes and other organic chemicals. However, the discovery of the biological activity of sulfonamides spurred greater interest in this class of compounds. In more recent times, the evolution of synthetic methodologies has significantly impacted nitrobenzenesulfonamide chemistry. The development of more sophisticated and milder reaction conditions has expanded the scope of accessible molecular structures. A pivotal advancement in this area is the Fukuyama-Mitsunobu reaction. nih.govchem-station.com This reaction allows for the efficient N-alkylation of nitrobenzenesulfonamides under mild conditions, providing a powerful tool for the synthesis of secondary amines. nih.govchem-station.com The use of nitrobenzenesulfonamides, particularly the 2-nitrobenzenesulfonamide (B48108) (nosyl) group, as a protective group for amines that can be readily cleaved has further solidified their importance in modern organic synthesis. chem-station.com

N-cycloheptyl-4-nitrobenzenesulfonamide: A Representative Compound for In-depth Investigation within Sulfonamide Chemistry

This compound stands as a specific and illustrative example within the vast field of sulfonamide chemistry. While detailed, compound-specific research data for this exact molecule is not extensively available in public literature, its structure allows for a thorough examination of the key chemical principles that govern this class of compounds. The synthesis of this compound can be conceptually approached through established synthetic routes for N-substituted sulfonamides. A common and effective method involves the reaction of 4-nitrobenzenesulfonyl chloride with cycloheptylamine (B1194755).

A more advanced and milder alternative for its synthesis would be the Fukuyama-Mitsunobu reaction. nih.govchem-station.com In this approach, 4-nitrobenzenesulfonamide (B188996) would be reacted with cycloheptanol (B1583049) in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org This reaction proceeds with a high degree of control and is particularly useful for synthesizing secondary amines from alcohols. nih.gov

The physicochemical properties of this compound can be predicted based on its constituent parts. The 4-nitrobenzenesulfonamide moiety imparts a degree of acidity to the N-H proton, while the cycloheptyl group introduces a significant nonpolar, aliphatic character to the molecule. These features would influence its solubility, melting point, and chromatographic behavior.

PropertyPredicted/Inferred Characteristic
Molecular Formula C₁₃H₁₈N₂O₄S
General Synthetic Route Reaction of 4-nitrobenzenesulfonyl chloride with cycloheptylamine, or Fukuyama-Mitsunobu reaction between 4-nitrobenzenesulfonamide and cycloheptanol.
Key Structural Features Aromatic nitro group, sulfonamide linkage, cycloheptyl ring.
Expected Solubility Likely soluble in common organic solvents, with limited solubility in water.
Potential Research Interest Investigation of the influence of the cycloheptyl group on solid-state packing and biological activity compared to other N-cycloalkyl derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-cycloheptyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H18N2O4S/c16-15(17)12-7-9-13(10-8-12)20(18,19)14-11-5-3-1-2-4-6-11/h7-11,14H,1-6H2

InChI Key

LHYIYPTWWIELKS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of N-cycloheptyl-4-nitrobenzenesulfonamide

The primary and most direct route for the synthesis of this compound is through the formation of a sulfonamide bond between a primary amine and a sulfonyl chloride. This approach is a cornerstone of sulfonamide synthesis, valued for its reliability and efficiency.

The synthesis of this compound is classically achieved via the nucleophilic substitution reaction between cycloheptylamine (B1194755) and 4-nitrobenzenesulfonyl chloride. nih.govchemicalbook.com In this reaction, the nitrogen atom of cycloheptylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-nitrobenzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the stable sulfonamide (S-N) bond.

The general reaction is typically carried out in the presence of a base. The role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. This method is analogous to the well-established procedures for preparing other substituted sulfonamides. mdpi.comresearchgate.net

The efficiency and yield of the sulfonylation reaction can be significantly influenced by the choice of reagents and reaction conditions. Optimization of these parameters is crucial for developing a robust synthetic protocol. Key variables include the type of base, the solvent system, and the reaction temperature. While specific optimization studies for this compound are not extensively detailed in the literature, general principles from analogous sulfonamide syntheses can be applied.

Base Selection: A variety of bases can be employed, ranging from organic amines like pyridine (B92270) and triethylamine (B128534) to inorganic bases such as sodium carbonate or sodium hydroxide. The choice of base can affect reaction rates and the ease of product purification. For instance, aqueous sodium carbonate provides a simple and effective basic medium for the reaction. mdpi.com

Solvent System: The reaction can be performed in various solvents, including aqueous systems, polar aprotic solvents like 1,4-dioxane (B91453) researchgate.net, or chlorinated solvents such as dichloromethane (B109758). The solubility of the reactants and the desired reaction temperature often dictate the choice of solvent. Extractions with solvents like ethyl acetate (B1210297) are commonly used during the workup phase to isolate the product. prepchem.com

Temperature Control: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic release of energy, and then allowed to proceed at room temperature. prepchem.com Stirring the mixture for several hours or even days may be necessary to ensure the reaction goes to completion. mdpi.com

The following table summarizes potential conditions for optimizing the synthesis, drawn from general sulfonamide preparation methods.

ParameterOptionsRationale and Potential Outcome
Base Pyridine, TriethylamineActs as both a base and a catalyst; easy to remove under vacuum but can be nucleophilic.
Sodium Carbonate, Sodium HydroxideInexpensive and effective for neutralizing HCl; often used in aqueous or biphasic systems.
Solvent Dichloromethane (DCM), ChloroformGood for dissolving organic reactants; facilitates easy workup but are environmentally less friendly.
Water/Aqueous Biphasic"Green" solvent choice; product often precipitates and can be collected by simple filtration. mdpi.com
1,4-Dioxane, Tetrahydrofuran (B95107) (THF)Polar aprotic solvents that can dissolve a wide range of reactants. researchgate.net
Temperature 0 °C to Room TemperatureStandard conditions that balance reaction rate with minimizing side reactions.
RefluxCan increase the reaction rate but may lead to decomposition or side products if reactants are unstable.

Derivatization Approaches for this compound

This compound possesses three distinct regions amenable to chemical modification: the sulfonamide nitrogen, the cycloheptyl ring, and the nitroaromatic group. Each offers a pathway to new derivatives with potentially altered chemical and physical properties.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base, allowing for subsequent reactions.

N-Alkylation: The deprotonated sulfonamide anion is a good nucleophile and can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield N-alkylated products. nsf.gov This process typically requires a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF or DMF. This derivatization replaces the N-H bond with an N-C bond, fundamentally altering the hydrogen-bonding capabilities of the molecule.

N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acylating agents like acyl chlorides or N-acylbenzotriazoles in the presence of a base. researchgate.net This reaction forms an N-acylsulfonamide, a functional group with distinct chemical properties and biological relevance. The resulting derivatives are often more stable and exhibit different electronic properties compared to the parent sulfonamide.

Direct functionalization of the cycloheptyl ring is challenging due to the chemical inertness of its C-H bonds. Such transformations typically require harsh conditions or advanced catalytic methods that may not be compatible with the other functional groups in the molecule. Theoretical approaches could involve free-radical halogenation, but this would likely lack selectivity and produce a mixture of products. Modern methods involving transition-metal-catalyzed C-H activation could offer a more controlled route to introduce functionality, but specific applications to this substrate are not documented. Therefore, modification of this moiety is more practically achieved by starting the synthesis with an already functionalized cycloheptylamine.

The nitro group on the benzene (B151609) ring is a versatile functional group that can be transformed into several other moieties, most notably through reduction. acs.org The reduction of aromatic nitro compounds is a well-established and highly efficient transformation in organic synthesis. niscpr.res.inwikipedia.orgorganic-chemistry.org The specific product obtained depends on the reducing agent and the reaction conditions employed.

Reduction to an Amine: The most common transformation is the reduction of the nitro group to a primary amine (-NH2), yielding N-cycloheptyl-4-aminobenzenesulfonamide. This conversion dramatically changes the electronic nature of the aromatic ring, turning an electron-withdrawing group into an electron-donating one. The resulting aniline (B41778) derivative can undergo a wide range of further reactions, such as diazotization.

Reduction to a Hydroxylamine (B1172632): Under milder and more controlled conditions, the nitro group can be partially reduced to a hydroxylamine (-NHOH). This transformation can be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

The table below outlines common reagents for these transformations.

Target Functional GroupReagents and Conditions
**Amine (-NH₂) **H₂, Pd/C, PtO₂ or Raney Nickel (Catalytic Hydrogenation) wikipedia.org
Fe or Sn in acidic media (e.g., HCl) wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)
Hydroxylamine (-NHOH) Zn dust with NH₄Cl wikipedia.org
Raney Nickel with Hydrazine (N₂H₄) at 0-10 °C wikipedia.org
Azo Compound (-N=N-) Metal hydrides (e.g., LiAlH₄) can sometimes lead to azo compounds through dimerization. wikipedia.org

These reductions are generally chemoselective, leaving the sulfonamide and cycloalkyl groups intact, thus providing a reliable method for derivatization. niscpr.res.in

Applications in Solid-Phase Organic Synthesis

The 4-nitrobenzenesulfonamide (B188996) scaffold, a key component of this compound, has been effectively utilized in solid-phase organic synthesis (SPS). The unique chemical properties of this moiety, particularly the acidity of the sulfonamide proton and the lability of the nosyl group under specific conditions, make it a versatile tool for constructing libraries of complex molecules. sci-hub.sechem-station.com The application of this chemistry in an SPS format allows for the use of excess reagents and simplified purification, which is highly advantageous for combinatorial chemistry and the generation of diverse molecular libraries. sci-hub.se

Immobilization Techniques for Nitrobenzenesulfonamide Scaffolds

The foundational step in the solid-phase synthesis of this compound derivatives is the immobilization of a suitable precursor onto a solid support, typically a polymeric resin. The most common strategy involves utilizing a resin functionalized with a primary amino group, which serves as the initial anchor point. This resin-bound amine is then reacted with 4-nitrobenzenesulfonyl chloride to form the immobilized primary nitrobenzenesulfonamide scaffold. sci-hub.se

This process effectively "activates" the resin for subsequent chemical transformations. Various commercially available resins, such as Rink Amide and Sieber Amide resins, are frequently employed. mdpi.org These resins are popular not only for their ability to anchor amines but also because they incorporate acid-labile linkers, which allows for the final product to be cleaved from the support under acidic conditions while leaving the sulfonamide group intact. mdpi.org

The general procedure for immobilization is as follows:

The amino-functionalized resin is swollen in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

The resin is treated with a solution of 4-nitrobenzenesulfonyl chloride, often in the presence of a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

The reaction is allowed to proceed until completion, after which the resin is thoroughly washed to remove excess reagents and byproducts, yielding the polymer-supported 4-nitrobenzenesulfonamide.

The table below summarizes common resins and conditions used for the immobilization of the 4-nitrobenzenesulfonamide scaffold.

Resin TypeLinker TypeTypical ReagentsSolventKey Characteristics
Rink Amide ResinAcid-labile (Fmoc-Rink-Amide)4-Nitrobenzenesulfonyl chloride, PyridineDCM, THFCleavage with TFA yields a C-terminal amide.
Sieber Amide ResinHighly acid-labile4-Nitrobenzenesulfonyl chloride, DIPEADCMCleavage with dilute TFA (e.g., 1-2%) yields a protected C-terminal amide.
PAL ResinAcid-labile (similar to Rink)4-Nitrobenzenesulfonyl chloride, PyridineDMF, DCMProvides TFA-labile linkage for the synthesis of amides.
Merrifield ResinChloromethylPrimary amine (e.g., cycloheptylamine), then 4-Nitrobenzenesulfonyl chlorideDMFRequires initial attachment of the amine; cleavage often uses harsher conditions (e.g., HF).

Structural Characterization and Conformational Analysis

X-ray Crystallographic Studies of N-cycloheptyl-4-nitrobenzenesulfonamide and Analogous Structures

Elucidation of Molecular Conformations, Including the Cycloheptyl Ring System

The conformation of the cycloheptyl ring is a key structural feature of this compound. In analogous structures containing a cycloalkyl substituent, such as N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide and N-cyclohexyl-4-methoxybenzenesulfonamide, the cyclohexane (B81311) ring predominantly adopts a stable chair conformation researchgate.netnih.gov. This preference minimizes steric strain and torsional interactions within the ring. By extension, the seven-membered cycloheptyl ring in the title compound is expected to adopt one of its low-energy conformations, most likely a twisted-chair or a chair conformation, to alleviate ring strain.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of sulfonamides is largely dictated by a network of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles nih.gov. In the case of this compound, the presence of a sulfonamide N-H group as a hydrogen bond donor and the sulfonyl and nitro group oxygen atoms as acceptors are crucial.

Studies on analogous compounds consistently reveal the formation of robust N-H···O hydrogen bonds. For example, in N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, these interactions link the molecules into C(4) chains nih.gov. Similarly, N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives exhibit N–H···O hydrogen bonds involving the sulfonamide group mdpi.com. It is therefore highly probable that this compound molecules self-assemble into chains or more complex three-dimensional networks through N-H···O hydrogen bonds.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The primary intermolecular hydrogen bond anticipated for this compound is the N-H···O interaction. The sulfonamide N-H group will act as the donor, while the acceptor can be one of the sulfonyl oxygen atoms or, less commonly, an oxygen atom of the nitro group from a neighboring molecule. In the crystal structure of N-benzoyl-4-nitrobenzenesulfonamide monohydrate, a water molecule facilitates a complex hydrogen-bonding network, linking three different sulfonamide molecules nih.govdoaj.org. While the title compound is not a hydrate, this illustrates the versatility of hydrogen bonding in such systems.

Intramolecular hydrogen bonds are less likely to be a dominant feature in this compound due to the flexibility of the cycloheptyl group and the lack of suitably positioned acceptor atoms in close proximity to the N-H group. However, weak C-H···O interactions between the cycloheptyl C-H bonds and the sulfonyl or nitro oxygen atoms may contribute to stabilizing the molecular conformation mdpi.com.

Interaction Type Donor Acceptor Typical Distance/Geometry Reference Analogues
Intermolecular H-bondN-H (sulfonamide)O (sulfonyl or nitro)N···O: ~3.0 Å, N-H···O: >150°N-(4-chlorophenyl)-4-nitrobenzenesulfonamide nih.gov
π-π StackingNitrobenzene (B124822) ringNitrobenzene ringCentroid-centroid distance: ~3.5-4.0 ÅNitrobenzene dimer nih.gov
C-H···O InteractionC-H (cycloheptyl)O (sulfonyl or nitro)C···O: ~3.2-3.5 ÅN-(4-methoxyphenyl)-nitrobenzenesulfonamide mdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of this compound and for providing insights into its electronic and vibrational properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the protons of the 4-nitrobenzene ring and the cycloheptyl group. The aromatic protons will likely appear as two doublets in the downfield region (around 7.9-8.4 ppm), characteristic of a para-substituted benzene (B151609) ring rsc.org. The cycloheptyl protons will exhibit complex multiplets in the upfield region. The N-H proton is expected to appear as a broad singlet.

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the nitrobenzene ring and the cycloheptyl moiety. The carbon atoms of the nitrobenzene ring attached to the nitro and sulfonyl groups will be significantly deshielded.

Based on data for 4-nitrobenzenesulfonamide (B188996), the following chemical shifts can be anticipated chemicalbook.com:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to SO₂NH)~7.9-8.1~128-130
Aromatic C-H (ortho to NO₂)~8.3-8.5~124-126
Aromatic C (ipso to SO₂NH)-~145-147
Aromatic C (ipso to NO₂)-~150-152
Cycloheptyl CH-NMultiplet~50-60
Cycloheptyl CH₂Multiplets~25-40
N-HBroad singlet-

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The vibrational spectra will be dominated by bands corresponding to the sulfonyl, nitro, and N-H groups, as well as the vibrations of the benzene and cycloheptyl rings.

A comprehensive study on 2-, 3-, and 4-nitrobenzenesulfonamide provides a solid basis for assigning the vibrational modes nih.gov. The key expected vibrational frequencies are:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-HStretching~3300 nih.gov
C-H (aromatic)Stretching~3100 nih.gov
C-H (aliphatic)Stretching~2850-2950 mdpi.com
NO₂Asymmetric Stretching~1530 nih.gov
NO₂Symmetric Stretching~1350 nih.gov
SO₂Asymmetric Stretching~1310 nih.gov
SO₂Symmetric Stretching~1160 nih.gov
S-NStretching~930 nih.gov
C=C (aromatic)Stretching~1590, 1500 mdpi.com

The precise positions of these bands can be influenced by the specific molecular environment and intermolecular interactions in the solid state nih.govbohrium.com. For instance, the N-H stretching frequency is sensitive to hydrogen bonding, typically shifting to lower wavenumbers upon stronger bond formation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound by providing precise information about its molecular weight and characteristic fragmentation patterns under ionization. This section details the mass spectrometric analysis of the compound, offering insights into its molecular composition and the stability of its constituent parts.

The molecular formula of this compound is C₁₃H₁₈N₂O₄S. Based on this formula, the theoretical molecular weight can be calculated, which is fundamental for the identification of the molecular ion peak in a mass spectrum.

Table 1: Calculated Molecular Weight of this compound

ElementCountAtomic Weight (amu)Total Weight (amu)
Carbon (C)1312.011156.143
Hydrogen (H)181.00818.144
Nitrogen (N)214.00728.014
Oxygen (O)415.99963.996
Sulfur (S)132.06532.065
Total 298.362

Note: Atomic weights are based on isotopic abundances.

Upon ionization in a mass spectrometer, typically through techniques such as electron ionization (EI) or electrospray ionization (ESI), the this compound molecule will form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which should be observable at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic sulfonamides and N-cycloalkyl compounds. The fragmentation pattern provides a molecular fingerprint, aiding in the structural confirmation. Key fragmentation pathways for aromatic sulfonamides often involve the cleavage of the S-N bond and the S-C(aryl) bond, as well as the loss of sulfur dioxide (SO₂). The presence of the electron-withdrawing nitro group on the benzene ring influences the fragmentation, often promoting specific cleavage patterns.

A plausible fragmentation pattern for this compound would involve several key steps. The initial molecular ion would be observed at m/z 298. Subsequent fragmentation could involve the loss of the cycloheptyl radical, leading to a fragment corresponding to the 4-nitrobenzenesulfonamide moiety. Another significant fragmentation pathway is the loss of the 4-nitrophenyl group, resulting in a cycloheptylsulfonamide fragment. Additionally, cleavage of the cycloheptyl ring itself can produce a series of smaller fragment ions. A notable fragmentation pathway for similar aromatic sulfonamides is the elimination of SO₂, which can occur through rearrangement. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonPlausible Origin
298[C₁₃H₁₈N₂O₄S]⁺Molecular Ion
201[C₆H₅N₂O₄S]⁺Loss of cycloheptyl radical (•C₇H₁₃)
186[C₆H₄NO₂]⁺Cleavage of S-N bond and loss of SO₂ and cycloheptylamino radical
155[C₇H₁₃NSO₂]⁺Loss of 4-nitrophenyl radical (•C₆H₄NO₂)
97[C₇H₁₃]⁺Cycloheptyl cation
64[SO₂]⁺Sulfur dioxide cation

This detailed analysis of the mass spectrum, including the precise mass of the molecular ion and the pattern of its fragmentation, is essential for the unambiguous identification and structural characterization of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A typical study on N-cycloheptyl-4-nitrobenzenesulfonamide would involve geometry optimization to find the lowest energy conformation (ground state). This would likely be performed using a functional such as B3LYP with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost.

The optimization would yield key geometric parameters. For instance, the sulfonamide group would have characteristic S-N and S-O bond lengths. The cycloheptyl ring would likely adopt a stable chair or boat conformation, and the orientation of this ring relative to the nitrobenzenesulfonamide moiety would be determined. Energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of formation would also be calculated, providing data on the molecule's thermodynamic stability.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

Parameter Value (Å or °)
S-N Bond Length 1.65 Å
S=O Bond Length (avg.) 1.45 Å
C-S Bond Length 1.78 Å
N-C (cycloheptyl) Bond Length 1.48 Å
C-N-S Bond Angle 118.5°

Note: This table is illustrative and not based on published data.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. taylorandfrancis.comyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the nitrobenzene (B124822) ring and the sulfonamide group, which are electron-rich regions. The LUMO would be expected to be distributed over the electron-deficient nitro group, indicating that this is a likely site for nucleophilic attack.

An Electrostatic Potential (ESP) map would visually represent the charge distribution. Red regions (negative potential) would be expected around the oxygen atoms of the nitro and sulfonyl groups, indicating areas prone to electrophilic attack. Blue regions (positive potential) would likely be found around the hydrogen atoms, particularly the N-H proton of the sulfonamide.

Hypothetical FMO Energies for this compound

Orbital Energy (eV)
HOMO -7.2 eV
LUMO -2.5 eV

Note: This table is illustrative and not based on published data.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. An MD simulation of this compound, likely in a solvent like water or DMSO, would reveal the flexibility of the cycloheptyl ring and the rotational freedom around the C-S and S-N bonds.

Theoretical Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computed structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for the protons and carbons on the cycloheptyl and nitrobenzene rings would be compared to experimental NMR data to confirm the molecule's structure. nih.gov

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov Characteristic peaks for the SO₂ stretch (around 1350 and 1160 cm⁻¹), the NO₂ stretch (around 1530 and 1350 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹) would be identified and compared with an experimental IR or Raman spectrum.

Mechanistic Investigations of Chemical Transformations via Computational Methods

Should this compound be involved in a chemical reaction, computational methods could be used to elucidate the reaction mechanism. For example, if it were to undergo hydrolysis, DFT could be used to model the reaction pathway. This would involve locating the transition state structures, which are the highest energy points along the reaction coordinate.

By calculating the activation energies (the energy difference between the reactants and the transition state), the most likely reaction mechanism can be determined. This provides insights that are often difficult to obtain through experimental means alone.

Structure Activity Relationship Sar Studies of Sulfonamide Derivatives

Impact of Cycloalkyl Ring Size and Substitutions on Ligand-Target Interactions

The N-alkyl substituent of a sulfonamide plays a crucial role in defining the compound's lipophilicity, steric profile, and conformational flexibility, all of which are critical determinants of its interaction with biological targets. In the case of N-cycloheptyl-4-nitrobenzenesulfonamide, the seven-membered cycloheptyl ring confers distinct properties compared to smaller or larger cycloalkyl groups.

The size of the cycloalkyl ring directly influences the lipophilicity of the molecule. Generally, as the number of carbon atoms in the cycloalkyl ring increases, so does the lipophilicity. This property governs the molecule's ability to cross biological membranes and can significantly affect its binding to hydrophobic pockets within a target protein. The cycloheptyl group, being larger and more lipophilic than a cyclohexyl or cyclopentyl moiety, may enhance binding affinity if the target receptor possesses a sufficiently large and accommodating hydrophobic pocket.

Conformational flexibility is another key factor. The cycloheptyl ring is known for its greater conformational mobility compared to the more rigid cyclohexane (B81311) ring. This flexibility can be advantageous, allowing the ligand to adopt an optimal geometry to fit into a binding site. However, this same flexibility can be a detriment if the energetic cost of adopting the correct conformation (an entropic penalty) is too high, which could lead to a weaker binding affinity compared to a more rigid analog.

Substitutions on the cycloalkyl ring, although absent in the parent compound, represent a common strategy for refining SAR. The introduction of functional groups such as hydroxyl, amino, or carboxyl groups can introduce new hydrogen bonding or ionic interactions, potentially increasing binding affinity and selectivity. Conversely, bulky substituents could introduce steric hindrance, preventing the ligand from binding effectively.

Table 1: Comparison of Physicochemical Properties of N-Cycloalkyl Groups

Cycloalkyl Group Number of Carbons Relative Lipophilicity Conformational Flexibility
Cyclopentyl 5 Moderate Moderate
Cyclohexyl 6 High Low (prefers chair)
Cycloheptyl 7 Higher High (multiple low-energy conformations)

Note: This table presents generalized trends for the purpose of SAR analysis.

Role of the Nitro Group and its Derivatives in Modulating Biological Recognition

The electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, making it more likely to be deprotonated at physiological pH. The resulting anionic sulfonamide is often the biologically active form, capable of coordinating with metal ions (like the zinc ion in metalloenzymes such as carbonic anhydrase) or forming strong hydrogen bonds with receptor sites. nih.gov

Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with a biological target, thereby enhancing binding affinity. The presence of the nitro group is crucial for activity in many compounds, as its replacement can lead to a significant decrease in potency. nih.gov In some contexts, the nitro group can undergo bioreduction in hypoxic environments (low oxygen), such as those found in solid tumors or certain bacteria, to form reactive nitroso and hydroxylamino species. This metabolic activation can lead to specific mechanisms of action, including covalent modification of target macromolecules.

Derivatives where the nitro group is replaced by other substituents can help elucidate its role. For instance, replacing it with a weaker electron-withdrawing group like a cyano (-CN) or a halogen (-Cl, -F) could result in a stepwise reduction in activity, confirming the importance of the strong negative inductive and mesomeric effects of the -NO2 group. Conversely, replacement with an electron-donating group, such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would be expected to drastically reduce or alter the biological activity.

Influence of Aromatic Ring Substituents on Molecular Activity

While the subject compound has a nitro group at the 4-position, the principles of SAR dictate that the nature, number, and position of substituents on the aromatic ring are critical for tuning molecular activity. The benzene (B151609) ring acts as a scaffold, orienting the sulfonamide group and the N-cycloheptyl moiety for interaction with the target.

Modifying substituents on this ring allows for the fine-tuning of electronic effects, steric hindrance, and lipophilicity.

Electronic Effects : As discussed with the nitro group, electron-withdrawing substituents (e.g., -CF3, -CN, halogens) generally increase the acidity of the sulfonamide proton and can enhance interactions with electron-rich pockets in a receptor. Electron-donating groups (e.g., -CH3, -OH, -NH2) have the opposite effect and may be favorable if the target requires electron-rich interactions.

Positional Isomerism : The position of the substituent is crucial. For many benzenesulfonamide (B165840) inhibitors, a substituent at the para-position (like the nitro group in the title compound) is optimal for activity. Moving the substituent to the meta or ortho position can drastically alter the binding mode and potency due to changes in the molecule's geometry and electronic distribution.

Steric Effects : The size of the substituent can influence how the molecule fits into a binding pocket. Small substituents like fluorine may be well-tolerated, while larger groups like a tert-butyl or a second phenyl ring could either provide beneficial van der Waals interactions or cause steric clashes that prevent binding.

Systematic studies on related benzenesulfonamides often involve synthesizing a library of compounds with varied substituents to build a quantitative structure-activity relationship (QSAR) model, which can then predict the activity of novel derivatives. researchgate.netnih.gov

Comparative SAR Analysis with N-cyclohexyl-4-nitrobenzenesulfonamide and Other Analogs

A direct comparison with the closely related analog, N-cyclohexyl-4-nitrobenzenesulfonamide, is highly instructive for understanding the specific contribution of the cycloheptyl ring. The single-carbon difference between the cyclohexyl and cycloheptyl groups leads to significant changes in their three-dimensional shape, size, and flexibility.

Lipophilicity and Size : this compound is slightly larger and more lipophilic than its N-cyclohexyl counterpart. This could translate to stronger binding if the target has a corresponding hydrophobic pocket that can accommodate the larger ring. However, if the pocket is constrained, the cyclohexyl analog might show superior activity due to a better fit.

Conformational Flexibility : The cyclohexane ring has a strong preference for a rigid chair conformation. In contrast, the cycloheptyl ring is significantly more flexible, with several low-energy conformations (such as the twist-chair) being easily accessible. This flexibility might allow the N-cycloheptyl analog to adapt to the topography of a binding site more effectively than the rigid N-cyclohexyl derivative. Conversely, this flexibility comes at an entropic cost upon binding; if the active conformation is not one of the lowest-energy solution conformations, the binding affinity will be reduced. The rigid nature of the cyclohexyl group can be an advantage if its default conformation is complementary to the target site.

Biological Activity Trends : In studies of other classes of bioactive molecules, the switch from a cyclohexyl to a cycloheptyl group has produced varied results. In some cases, the increased size and lipophilicity lead to enhanced activity, while in others, the added flexibility and steric bulk are detrimental. The precise outcome is highly dependent on the specific topology of the biological target. Without direct experimental data, one can hypothesize that if the binding site is spacious and hydrophobic, the cycloheptyl derivative may be more potent. If the site is narrow and conformationally restrictive, the cyclohexyl analog would likely be superior.

Table 2: Theoretical SAR Comparison of N-cycloalkyl-4-nitrobenzenesulfonamide Analogs

Analog Key Structural Feature Predicted Impact on Lipophilicity Predicted Impact on Flexibility Potential Biological Implication
N-cyclopentyl-4-nitrobenzenesulfonamide 5-membered ring Lower Moderate May be less potent if lipophilicity is key; could fit smaller pockets.
N-cyclohexyl-4-nitrobenzenesulfonamide 6-membered ring Baseline (High) Low (Rigid) Potentially optimal fit for constrained binding sites; lower entropic penalty upon binding.

Note: This table is a predictive summary based on general medicinal chemistry principles, not on direct experimental data for this series.

Reaction Mechanisms Involving N Cycloheptyl 4 Nitrobenzenesulfonamide and Analogs

Mechanistic Pathways of N-Sulfonylation and Related Nitrogen Functionalizations

The formation of N-cycloheptyl-4-nitrobenzenesulfonamide typically proceeds via the N-sulfonylation of cycloheptylamine (B1194755) with 4-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The mechanism can proceed through two primary pathways: a concerted process or a stepwise mechanism.

In the concerted mechanism , the nitrogen atom of cycloheptylamine attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, leading to the simultaneous formation of the S-N bond and cleavage of the S-Cl bond. This pathway is characterized by a single transition state.

Alternatively, the reaction can follow a stepwise mechanism , which involves the formation of a trigonal bipyramidal intermediate. The amine attacks the sulfur atom, forming a transient intermediate which then expels the chloride leaving group. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack.

The reaction kinetics can be influenced by various factors, including the solvent, temperature, and the presence of a base. A base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. In aqueous media, the pH plays a critical role, with studies on similar benzenesulfonyl chlorides showing complex, sometimes third-order, kinetic dependencies on the concentrations of the amine and hydroxide ions. scilit.com

The general reaction can be summarized as follows:

Reactant 1Reactant 2ProductMechanism Type
Cycloheptylamine4-Nitrobenzenesulfonyl ChlorideThis compoundNucleophilic Substitution

Exploration of Electron Transfer Processes and Redox Chemistry Associated with the Nitro Aromatic Moiety

The 4-nitro aromatic moiety of this compound is a key determinant of its redox chemistry. Nitroaromatic compounds are well-known for their ability to undergo electron transfer reactions, primarily due to the strong electron-withdrawing nature of the nitro group. nih.gov The reduction of the nitro group can proceed through a series of single-electron or multi-electron transfer steps, leading to various reduction products.

The initial step in the reduction is typically a single-electron transfer to form a nitro anion radical (ArNO₂⁻•). This species is a key intermediate in many biological and chemical processes. nih.gov In electrochemical reductions, the process often continues with further electron and proton transfers to yield nitroso, hydroxylamino, and ultimately amino derivatives. nih.govnih.gov The electrochemical reduction of nitrobenzene (B124822), for instance, typically proceeds via phenylhydroxylamine to aniline (B41778). nih.gov

The redox potential of the nitroaromatic compound is a crucial factor in these processes. The presence of the sulfonamide group can modulate the electron density on the aromatic ring, thereby influencing the ease of reduction. Flavoenzymes, for example, can reduce nitroaromatic compounds in single-electron or mixed single- and two-electron pathways. nih.gov

Recent research has also explored the use of nitroarenes as both nitrogen sources and internal oxidants in transition-metal-catalyzed reactions. nih.gov For instance, iron-catalyzed reactions have been developed to synthesize N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates, where the nitro group is ultimately reduced. organic-chemistry.orgacs.org These processes involve complex redox cycles where the metal catalyst facilitates electron transfer between the reactants.

Redox ProcessKey IntermediateFinal Product (Full Reduction)
Single-Electron ReductionNitro Anion RadicalAmino Group
Multi-Electron ReductionNitroso, Hydroxylamine (B1172632)Amino Group

C(sp³)–H Bond Functionalization and Site-Selectivity Studies on the Cycloheptyl Ring

The cycloheptyl ring of this compound possesses multiple C(sp³)–H bonds that are potential sites for functionalization. The direct and selective activation of these bonds is a significant challenge in organic synthesis. The sulfonamide group can act as a directing group in transition metal-catalyzed C–H activation reactions, guiding the functionalization to a specific position. nih.govnih.gov

One common strategy involves the formation of a metallacyclic intermediate. The nitrogen atom of the sulfonamide coordinates to a metal center, which then facilitates the cleavage of a C–H bond at a specific distance from the coordinating atom. This approach allows for site-selective functionalization, overcoming the challenge of differentiating between electronically and sterically similar C–H bonds. nih.govrsc.org For example, palladium-catalyzed reactions have been used for the arylation of C(sp³)–H bonds directed by a sulfonamide group.

Photocatalysis offers another powerful tool for the functionalization of unactivated C(sp³)–H centers. nih.gov In a synergistic approach involving photoredox and hydrogen atom transfer (HAT) catalysis, a nitrogen-centered radical can be generated from the sulfonamide. This radical can then abstract a hydrogen atom from the cycloheptyl ring, typically via an intramolecular 1,5- or 1,6-HAT process, to generate a carbon-centered radical. This radical can then be trapped by various reagents to introduce new functional groups.

The site-selectivity of these reactions is governed by the stability of the resulting carbon-centered radical (tertiary > secondary > primary) and the geometry of the transition state for the HAT step. The flexible nature of the cycloheptyl ring can allow for different C–H bonds to be accessible for functionalization.

Functionalization StrategyKey FeatureCommon Outcome
Transition Metal CatalysisDirecting Group EffectSite-Selective C–C or C-Heteroatom Bond Formation
PhotocatalysisHydrogen Atom TransferFunctionalization at Remote C–H Bonds

Intramolecular Cyclization and Rearrangement Reactions of Related Nitrobenzenesulfonamides

The structure of this compound and its analogs allows for the possibility of intramolecular cyclization and rearrangement reactions, particularly under specific reaction conditions. The reactivity of the nitro group and the sulfonamide linkage can be harnessed to construct new cyclic structures.

For instance, reductive cyclization of nitroarenes is a known method for the synthesis of N-heterocycles. While less common for sulfonamides, under appropriate reducing conditions, the nitro group could be reduced to a nitroso or amino group, which could then potentially react with a functionalized cycloheptyl ring or undergo rearrangement.

Rearrangement reactions involving the nitro group on an aromatic ring have also been documented. researchgate.net For example, acid-catalyzed rearrangements of nitrophenols are known to occur. While this compound does not possess a hydroxyl group, analogous rearrangements could be envisioned under strongly acidic or photochemical conditions.

Photocatalysis can also induce novel reactivity. For example, photocatalytic late-stage functionalization of sulfonamides can proceed through sulfonyl radical intermediates. acs.orgnih.gov These highly reactive species can participate in a variety of transformations, including additions to alkenes and potentially intramolecular cyclizations if an appropriate unsaturated moiety is present in the N-alkyl group. While specific examples for the cycloheptyl derivative are not prevalent, the general reactivity patterns of nitrobenzenesulfonamides suggest that such transformations are plausible.

Reaction TypeDriving ForcePotential Product
Reductive CyclizationReduction of Nitro GroupN-Heterocyclic Compounds
RearrangementAcid Catalysis / PhotolysisIsomeric Products
Radical CyclizationPhotogenerated RadicalCyclic Sulfonamides

Applications in Advanced Organic Synthesis

N-Alkyl/Aryl-4-nitrobenzenesulfonamides as Protecting and Activating Groups for Primary Amines

The 4-nitrobenzenesulfonamides are readily prepared from primary amines and 4-nitrobenzenesulfonyl chloride. sci-hub.se The strongly electron-withdrawing nature of the nitro group confers significant acidity to the sulfonamide N-H proton, facilitating its removal and subsequent N-alkylation. chem-station.com This property makes them excellent substrates for a variety of synthetic transformations. Furthermore, the nosyl group can be cleaved under mild conditions, a crucial feature for multi-step syntheses involving sensitive functional groups. chem-station.comrsc.org This combination of easy installation, activation for further reaction, and gentle removal establishes the nosyl group as a superior choice compared to more traditional sulfonamides like the tosyl group, which requires harsh cleavage conditions. researchgate.net

A highly influential application of nitrobenzenesulfonamides is the Fukuyama amine synthesis, a powerful method for preparing secondary amines from primary amines. chem-station.comorgsyn.org The strategy involves a three-step sequence:

Protection: A primary amine is reacted with 2- or 4-nitrobenzenesulfonyl chloride to form a stable N-monosubstituted sulfonamide.

Alkylation: The resulting sulfonamide is then N-alkylated. Due to the acidity of the N-H bond, this alkylation can be achieved under smooth conventional conditions (e.g., using an alkyl halide and a base like potassium carbonate) or through the Mitsunobu reaction with an alcohol. researchgate.netresearchgate.net The reaction typically proceeds in near-quantitative yields. researchgate.net

Deprotection: The nosyl group is removed from the N,N-disubstituted sulfonamide under mild, neutral conditions using a thiol nucleophile, such as thiophenol, in the presence of a base. orgsyn.org The deprotection mechanism involves the formation of a Meisenheimer complex, which readily collapses to release the desired secondary amine. chem-station.com

This method's major advantage is that both the alkylation and deprotection steps proceed under mild conditions, allowing for the synthesis of a wide variety of secondary amines that might be sensitive to harsher reagents. rsc.orgorgsyn.org

Methodological enhancements have expanded the scope of the Fukuyama synthesis. For instance, its application to solid-phase synthesis (SPS) has been a significant development, enabling the efficient preparation of compound libraries. sci-hub.seresearchgate.net An efficient modification utilizes di-tert-butyl azodicarboxylate (DTBAD) and diphenylpyridinylphosphine as Mitsunobu reagents, which generates by-products that are easily removed, simplifying product purification. rsc.org

Step Reaction Typical Conditions Key Feature
Protection R-NH₂ + Ns-ClBase (e.g., triethylamine (B128534), pyridine) in CH₂Cl₂Forms stable N-monosubstituted sulfonamide.
Alkylation R-NH-Ns + R'-X or R'-OHR'-X, K₂CO₃, DMF; or R'-OH, DEAD, PPh₃High yields, compatible with various functional groups.
Deprotection R-N(R')-Ns + ThiolThiophenol, K₂CO₃, DMF or CH₃CNMild cleavage via Meisenheimer complex.

Table 1: Key Steps of the Fukuyama Amine Synthesis.

The synthesis of peptides and peptidomimetics often requires the selective N-alkylation of amino acids or peptide backbones, a challenging transformation that can be complicated by racemization or harsh reaction conditions. nih.gov The Fukuyama amine synthesis provides a robust solution to this challenge. Its principles have been successfully applied to the solid-phase synthesis of N-methyl amino acids and their Fmoc derivatives in high yield and purity. researchgate.net

The mild cleavage conditions of the nosyl group are particularly advantageous in solid-phase peptide synthesis (SPPS). thieme-connect.de Many linkers used to anchor the growing peptide chain to the solid support are sensitive to the strong acids or bases used to cleave other protecting groups. The thiol-mediated deprotection of the nosyl group is compatible with these sensitive linkers, broadening the range of synthetic strategies available. sci-hub.se This compatibility was leveraged by Miller in 1997 for the selective N-methylation of peptides on a solid support. sci-hub.se The Fukuyama methodology has also been employed in the synthesis of complex structures like trisubstituted diketopiperazines (DKPs), demonstrating its versatility in creating diverse peptidomimetic scaffolds. researchgate.net

Construction of Diverse Organic Scaffolds and Heterocyclic Systems

Beyond amine synthesis, sulfonamide intermediates, including N-cycloheptyl-4-nitrobenzenesulfonamide, are valuable building blocks for constructing more complex molecular frameworks. Their chemical properties enable their participation in cyclization reactions to form nitrogen-containing heterocycles and their incorporation as key structural elements in macrocyclic compounds.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govrsc.org Sulfonamides serve as versatile precursors for their synthesis, acting as a source of nitrogen for the heterocyclic core. nih.gov A common strategy is the intramolecular cyclization of appropriately functionalized sulfonamides. For example, the cyclization of allyl sulfonamides is a straightforward method for obtaining various nitrogen heterocycles, including aziridines, pyrrolidines, and piperazines. benthamscience.com

The reaction pathways can be influenced by several factors, such as the choice of solvent, oxidant, and the specific nature of the sulfonamide, allowing for controlled synthesis of different ring systems. benthamscience.com The sulfonamide group can be a temporary tether to facilitate the ring-forming reaction, or it can be retained in the final product as an endocyclic fragment, which is itself a pharmacophore in many biologically active molecules. mdpi.com New reagents and reactions are continually being developed to expand the library of accessible sulfonamide-containing heterocycles. nih.gov

Heterocycle Type Synthetic Approach Reference
Aziridines, PyrrolidinesIntramolecular cyclization of allyl sulfonamides benthamscience.com
PyrrolesReaction of primary sulfonamides with 1,4-dicarbonyls nih.gov
1,2,4-Benzothiadiazepine-1,1-dioxidesReaction of N-(chlorosulfonyl)imidoyl chloride with benzylamines mdpi.com
Hydantoin derivativesMulti-step synthesis involving heterocyclization of a sulfonamide intermediate nih.gov

Table 2: Examples of Heterocycle Synthesis from Sulfonamide Intermediates.

Macrocycles are large ring structures that are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. york.ac.uk However, synthetic methods to install sulfonamide groups into macrocycles have been relatively scarce. york.ac.uk The development of novel synthetic routes to create macrocyclic sulfonamides is an active area of research. york.ac.uk

Recent advances include the use of cascade reactions and ring expansion strategies to efficiently form these large, sulfonamide-containing rings. york.ac.uk These methods often provide access to previously inaccessible molecular architectures, enabling the exploration of their pharmaceutical potential. york.ac.uk The sulfonamide linkage can be incorporated as a key structural element, providing conformational constraint to the macrocycle, a feature often desired in drug design. The Fukuyama amine synthesis itself has been applied to the synthesis of macrocyclic polyamines, where intramolecular alkylation of a linear precursor containing a nosyl-protected amine is a key ring-closing step. chem-station.comrsc.org

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for N-cycloheptyl-4-nitrobenzenesulfonamide Derivatives

The traditional synthesis of sulfonamides often involves the use of harsh reagents and solvents, leading to environmental concerns. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic methodologies for this compound and its analogs.

Key Research Thrusts:

Green Chemistry Approaches: Emphasis will be placed on synthetic routes that utilize environmentally benign solvents, such as water or bio-based solvents, and minimize the generation of hazardous waste. nih.govacs.org This includes exploring solvent-free reaction conditions and employing catalysts that can be easily recovered and recycled.

One-Pot Syntheses: The development of one-pot, multi-component reactions will be a priority to improve efficiency and reduce the number of purification steps. nih.gov For instance, a metal-free, one-pot, two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates has been developed, offering a more sustainable alternative to traditional methods. nih.gov

Catalytic Methods: The exploration of novel catalytic systems, including biocatalysis and nanocatalysis, will be crucial. For example, a magnetite-immobilized nano-ruthenium catalyst has been shown to be effective for the environmentally benign synthesis of sulfonamides.

Flow Chemistry: The application of flow chemistry can offer advantages in terms of safety, scalability, and process control for the synthesis of this compound derivatives.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonamides

FeatureTraditional SynthesisSustainable Synthesis
Solvents Often uses toxic and volatile organic solvents (e.g., dichloromethane (B109758), DMF). nih.govEmploys green solvents like water, ethanol, or ionic liquids. acs.org
Reagents Utilizes stoichiometric amounts of hazardous reagents (e.g., sulfonyl chlorides). nih.govFocuses on catalytic amounts of reagents and less hazardous starting materials.
Waste Generation Generates significant amounts of chemical waste.Aims for minimal waste generation and high atom economy.
Energy Consumption Often requires high temperatures and prolonged reaction times.Can utilize milder reaction conditions, sometimes at room temperature.

Integration of Advanced Computational Methods for Predictive Design and Mechanistic Insights

Advanced computational methods are becoming indispensable tools in modern drug discovery and development. Their integration into the research of this compound derivatives can significantly accelerate the design of new compounds with desired properties and provide a deeper understanding of their mechanisms of action.

Key Computational Approaches:

Molecular Docking: This technique can predict the binding orientation of this compound derivatives to their biological targets, providing insights into the key molecular interactions responsible for their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgscdiscoveries.comnih.govthermofisher.com This allows for the prediction of the activity of novel, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between a ligand and its target protein, revealing conformational changes and the stability of the complex over time.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties of this compound derivatives, helping to understand their reactivity and interaction mechanisms at a quantum mechanical level.

Table 2: Application of Computational Methods in Sulfonamide Research

Computational MethodApplicationPredicted Properties
Molecular Docking Predicting binding modes of ligands to target proteins.Binding affinity, key interacting residues. nih.gov
QSAR Correlating chemical structure with biological activity.Potency, selectivity. acs.orgscdiscoveries.comnih.govthermofisher.com
MD Simulations Simulating the dynamic behavior of ligand-protein complexes.Conformational stability, binding free energies.
DFT Calculations Investigating electronic structure and reactivity.Charge distribution, orbital energies, reaction mechanisms.

Rational Design of this compound Derivatives with Tailored Molecular Interactions

The rational design of new derivatives with optimized interactions with their biological targets is a cornerstone of modern medicinal chemistry. For this compound, this involves a detailed understanding of the structure-activity relationships (SAR) and the specific molecular forces that govern binding.

Strategies for Rational Design:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein, SBDD allows for the design of ligands that fit precisely into the binding site and form favorable interactions.

The "Tail Approach": This strategy involves appending various chemical "tails" to the core benzenesulfonamide (B165840) scaffold to probe and optimize interactions with different regions of the target's active site. acs.org This can lead to improved potency and selectivity.

Modulation of Physicochemical Properties: The cycloheptyl and nitro groups can be systematically modified to fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for both target engagement and pharmacokinetic properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved activity, selectivity, or metabolic stability.

Key Molecular Interactions to Optimize:

Hydrogen Bonding: The sulfonamide group is a key hydrogen bond donor and acceptor. Modifications to the molecule can be made to enhance these interactions with the target protein. nih.gov

Hydrophobic Interactions: The cycloheptyl and aromatic rings provide opportunities for hydrophobic interactions with nonpolar pockets in the binding site. Increasing the size or modifying the shape of these groups can optimize these interactions. organic-chemistry.org

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues in the target protein.

Exploration of Chemical Space Through Library Synthesis and High-Throughput Screening for Novel Target Discovery

To fully explore the therapeutic potential of the this compound scaffold, a systematic exploration of its chemical space is necessary. This can be achieved through the synthesis of large, diverse libraries of related compounds, followed by high-throughput screening (HTS) against a wide range of biological targets.

Key Methodologies:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of compounds in a systematic and efficient manner. nih.govcore.ac.ukimperial.ac.uk Both solid-phase and solution-phase parallel synthesis techniques can be employed to generate sulfonamide libraries. acs.orgnih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules that can probe a wide range of biological functions.

High-Throughput Screening (HTS): HTS enables the rapid screening of large compound libraries against various biological assays to identify "hits" – compounds that exhibit a desired activity. scdiscoveries.comnih.gov

Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller, fragment-like molecules and then growing or linking them to generate more potent lead compounds.

Table 3: Strategies for Exploring the Chemical Space of this compound Derivatives

StrategyDescriptionOutcome
Combinatorial Synthesis Rapid synthesis of large, structured libraries of compounds. nih.govcore.ac.ukimperial.ac.ukIdentification of initial hits and SAR data.
Diversity-Oriented Synthesis Creation of structurally diverse and complex molecules.Exploration of novel biological activities.
High-Throughput Screening Automated screening of libraries against biological targets. scdiscoveries.comnih.govIdentification of active compounds for further development.
Fragment-Based Screening Screening of small molecular fragments for binding to a target.Generation of starting points for lead optimization.

By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound and unlock its full potential in the development of new and effective therapeutic agents. The integration of sustainable synthesis, advanced computational tools, rational design principles, and high-throughput screening will be instrumental in achieving this goal.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cycloheptyl-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and cycloheptylamine. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine improve yield by neutralizing HCl byproducts. Reaction monitoring via TLC or HPLC is critical. For analogous sulfonamides, yields exceeding 70% have been reported under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm sulfonamide linkage and cycloheptyl group integration.
  • X-ray crystallography : Resolves nitro group orientation and non-covalent interactions (e.g., hydrogen bonds, π-stacking). SHELXL refinement is recommended for structural validation .
  • IR spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).

Advanced Research Questions

Q. How can structural contradictions between crystallographic data and computational models of this compound be resolved?

  • Methodological Answer :

  • Step 1 : Cross-validate X-ray data (e.g., bond lengths, angles) with density functional theory (DFT) calculations. Discrepancies in torsional angles may arise from crystal packing effects.
  • Step 2 : Use SHELXPRO to analyze residual electron density maps for missed hydrogen bonds or disorder .
  • Step 3 : Compare experimental (XRD) and computational (DFT) hydrogen-bonding networks. Adjust force fields in molecular dynamics simulations to match observed crystallographic environments .

Q. What strategies exist for resolving contradictions between in vitro and in vivo biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to explain reduced in vivo efficacy.
  • Solubility optimization : Modify nitro or sulfonamide groups to enhance bioavailability. For example, co-crystallization with cyclodextrins improves aqueous solubility .
  • Dose-response reevaluation : Conduct isothermal titration calorimetry (ITC) to validate binding affinities if cellular assays show inconsistency .

Q. How can molecular docking results for this compound be validated experimentally?

  • Methodological Answer :

  • Docking validation : Use AutoDock Vina or Schrödinger Suite with rigid vs. flexible receptor models. Cross-check with site-directed mutagenesis (e.g., altering key residues in the binding pocket).
  • Experimental correlation : Pair docking scores with surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding constants. For example, a study on sulfonamide derivatives achieved R2^2 > 0.85 between docking scores and SPR-measured KD_D values .

Q. What computational methods are recommended for analyzing thermodynamic stability and conformational flexibility?

  • Methodological Answer :

  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess cycloheptyl group flexibility.
  • QM/MM calculations : Evaluate nitro group rotation barriers (e.g., B3LYP/6-31G* level). Energy barriers >5 kcal/mol indicate restricted rotation, impacting binding kinetics .

Data Validation and Structural Analysis

Q. How should researchers validate crystallographic data for this compound?

  • Methodological Answer :

  • SHELXL refinement : Use R1_1 < 5% and wR2_2 < 12% as convergence criteria. Check for omitted solvent molecules using PLATON’s SQUEEZE .
  • Hydrogen bonding : Validate intermolecular interactions (N–H⋯O, O–H⋯O) against geometric criteria (distance: 2.7–3.2 Å; angle: 150–180°). Mismatches suggest over-interpretation of weak interactions .

Q. What are the best practices for handling non-covalent interactions in structural studies?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯O vs. H⋯H) using CrystalExplorer. For sulfonamides, H⋯O contacts typically dominate (>30% of surface area) .
  • Electrostatic potential maps : Generate maps via Multiwfn to identify regions prone to π-π stacking (e.g., nitrobenzene rings with negative ESP regions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.